XPBC-ERCC-3 protein
Description
Significance of DNA Helicases in Genome Maintenance
DNA helicases are molecular motors that are essential for the preservation of genomic integrity. nih.govnumberanalytics.com These enzymes utilize the energy from ATP hydrolysis to unwind the double-stranded DNA helix, thereby providing the single-stranded DNA templates necessary for a myriad of cellular activities including DNA replication, recombination, and repair. numberanalytics.comlabmanager.com By doing so, they ensure the faithful duplication and transmission of genetic information across cell divisions. The crucial role of helicases is underscored by the fact that mutations in the genes that encode them are linked to a variety of human diseases characterized by genomic instability and a predisposition to cancer. nih.gov
Overview of General Transcription Factor II Human (TFIIH) Complex
The General Transcription Factor II Human (TFIIH) is a large, multi-subunit protein complex that plays a central role in both transcription initiation by RNA polymerase II and nucleotide excision repair (NER). nih.govwikipedia.org TFIIH is composed of ten distinct subunits, which are organized into a core complex and a cyclin-activating kinase (CAK) subcomplex. wikipedia.orgnih.gov The seven-subunit core complex includes the XPBC-ERCC-3 protein and is sufficient for the repair functions of TFIIH. nih.govwikipedia.org For transcription, the complete ten-subunit holoenzyme, including the CAK module, is required. genecards.org
Table 1: Subunits of the Human TFIIH Complex
| Subcomplex | Subunit | Alternative Names | Function |
| Core Complex | ERCC3 | XPB, BTF2, RAD25 | 3'-5' DNA helicase, DNA translocase |
| ERCC2 | XPD | 5'-3' DNA helicase | |
| GTF2H1 | p62 | Core TFIIH assembly | |
| GTF2H2 | p44 | Stimulates XPD helicase activity | |
| GTF2H3 | p34 | Core TFIIH assembly | |
| GTF2H4 | p52 | Core TFIIH assembly | |
| GTF2H5 | TTDA | Stabilizes TFIIH complex | |
| CAK Subcomplex | CDK7 | Kinase, phosphorylates RNA Pol II | |
| CCNH | Cyclin H | Regulatory subunit of CDK7 | |
| MAT1 | Assembly and stabilization of CAK |
Position of this compound as a TFIIH Subunit
XPBC-ERCC-3, also known as XPB, is one of the two helicase subunits within the core of the TFIIH complex, the other being XPD (ERCC2). researchgate.net It is an ATP-dependent DNA helicase with a 3'-5' polarity. uniprot.orgwikipedia.org The protein is encoded by the ERCC3 gene and is a fundamental component of the seven-subunit TFIIH core complex. genecards.org This core complex is active in the NER pathway. genecards.org The association of XPBC-ERCC-3 with the other core subunits is crucial for the structural integrity and functional activity of TFIIH in both DNA repair and transcription. nih.gov
Dual Role of this compound in Transcription and DNA Repair
The this compound is a remarkable example of molecular multitasking, playing a critical role in two distinct, yet essential, cellular pathways. researchgate.net
In transcription initiation , TFIIH, with XPBC-ERCC-3 as a key component, is required for the formation of the pre-initiation complex (PIC) at gene promoters. uniprot.org The ATP-dependent helicase activity of XPBC-ERCC-3 is essential for promoter opening, which involves unwinding the DNA to allow RNA polymerase II to begin synthesizing RNA. mybiosource.comuniprot.org
In nucleotide excision repair (NER) , a major pathway for repairing a wide variety of DNA lesions, including those caused by UV radiation and chemical mutagens, TFIIH is indispensable. nih.govnih.gov After initial damage recognition, TFIIH is recruited to the site of the lesion. plos.org The helicase activity of XPBC-ERCC-3, in conjunction with XPD, is responsible for unwinding the DNA around the damage, creating a bubble that allows for the excision of the damaged segment by other repair proteins. uniprot.orgnih.gov Interestingly, while the ATPase activity of XPBC-ERCC-3 is required for this process, its helicase function may not be, suggesting a role as a DNA translocase that helps to wedge open the DNA. uniprot.org
Mutations in the ERCC3 gene can lead to several severe genetic disorders, including Xeroderma Pigmentosum (XP), Cockayne syndrome (CS), and Trichothiodystrophy (TTD), highlighting the critical importance of the this compound in maintaining human health. medlineplus.govresearchgate.net
Properties
CAS No. |
146045-44-5 |
|---|---|
Molecular Formula |
C6H5N3O |
Synonyms |
XPBC-ERCC-3 protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Xpbc Ercc 3 Protein
Structural Domains of Human XPBC-ERCC-3 Protein
The sequential arrangement of the domains along the polypeptide chain allows for specialized functions and interactions within the TFIIH complex.
Table 1: Domain Organization of Human this compound This table provides a summary of the distinct structural domains of the human this compound.
| Domain | Approximate Residue Position | Key Features |
| N-terminal Domain | 1-190 | Contains a putative nuclear localization signal. eur.nleur.nl |
| Helicase Domain 1 (HD1) | 191-436 | Conserved helicase motifs, ATP-binding. genecards.orgthermofisher.com |
| Helicase Domain 2 (HD2) | 494-740 | Conserved helicase motifs, involved in DNA unwinding. rcsb.orgnih.gov |
| C-terminal Extension | 741-782 | Important for DNA repair, interacts with other NER proteins. uniprot.orgrcsb.orgnih.gov |
The N-terminal region of the this compound contains important signaling sequences. A putative nuclear localization signal has been identified within the first 18 amino acids, which is crucial for mediating the protein's transport into the nucleus where it performs its functions. eur.nl This domain is encoded by exon 2 of the ERCC3 gene. eur.nl The N-terminal domain is also classified as a Helicase/UvrB N-terminal domain, suggesting its role in DNA binding and interaction with the helicase core. genecards.orgjax.org
Central to the protein's function are two conserved RecA-like helicase domains, HD1 and HD2. rcsb.orgnih.govnih.gov These domains harbor seven consecutive motifs that are highly conserved among DNA and RNA helicases, including the Walker A and B motifs essential for ATP binding and hydrolysis. eur.nlnih.gov The ATPase activity of these domains fuels the 3'-5' translocation of the protein along a DNA strand. uniprot.org This helicase activity is indispensable for opening the DNA double helix around a lesion during NER and for promoter melting during the initiation of transcription. uniprot.orgjensenlab.org While the ATPase activity is crucial for DNA opening, the classical helicase (unzipping) function may not be required for this specific step. uniprot.orgjensenlab.org
The C-terminal extension, though relatively short, plays a critical role in the protein's DNA repair function. rcsb.orgnih.gov This region is important for the proper assembly and stability of the entire TFIIH complex. nih.gov A disease-causing frameshift mutation (XP11BE) that alters the last 42 amino acids of this domain impairs DNA repair and reduces the intracellular levels of the TFIIH complex. rcsb.orgnih.gov This extension contains a motif for interaction with the XPF endonuclease, and phosphorylation of a serine residue (Ser751) within this domain can inhibit the 5'-incision step of NER. rcsb.orgnih.gov
Conserved Helicase Domains (HD1 and HD2)
Structural Homologies of this compound Domains
The domain architecture of XPBC-ERCC-3 is highly conserved across evolution. The homolog in the yeast Saccharomyces cerevisiae is known as RAD25 (or SSL2). pnas.org The human XPBC and yeast RAD25 proteins are highly similar, sharing 55% identity and 72% conservation in their amino acid sequences, including the conserved DNA helicase motifs. pnas.org This high degree of homology underscores the fundamental importance of this protein's function from yeast to humans.
Structural studies of an archaeal homolog from Archaeoglobus fulgidus (AfXPB) have provided further insights. These studies identified a DNA damage recognition domain (DRD) and a flexible thumb motif (ThM) that are structurally and functionally analogous to domains found in other DNA repair and replication proteins like MutS and DNA polymerases. nih.gov The C-terminal extension of the human protein also shares structural similarity with the regulatory domain of the RIG-I protein, suggesting a common evolutionary origin for these interaction domains. rcsb.orgnih.govnih.gov
Crystallographic Insights into this compound Structure
Direct structural information for the full-length human this compound remains elusive, likely due to the protein's flexibility and its integration within the large, multi-subunit TFIIH complex. However, significant progress has been made through the crystallographic analysis of a major portion of the protein.
In 2013, the crystal structure of the C-terminal half of human XPBC-ERCC-3, encompassing residues 494-782, was determined at a resolution of 1.80 Å. rcsb.orgnih.gov This structure, deposited in the Protein Data Bank (PDB) under the accession code 4ERN, includes the entirety of the second helicase domain (HD2) and the C-terminal extension. rcsb.orgwikipedia.org The analysis provided the first high-resolution view of these domains, confirming the RecA-like fold of HD2 and revealing the structure of the C-terminal extension that is critical for protein-protein interactions in DNA repair. rcsb.org This structural information has been instrumental in building models of how XPB interacts with DNA and other components of the NER machinery, such as the XPF-ERCC1 endonuclease. nih.gov
Table 2: Crystallographic Data for Human XPBC-ERCC-3 C-terminal Half (PDB: 4ERN) This table summarizes the key parameters from the X-ray diffraction experiment and the resulting structural model.
| Parameter | Value | Reference |
| PDB ID | 4ERN | rcsb.org |
| Method | X-ray Diffraction | rcsb.org |
| Resolution | 1.80 Å | rcsb.org |
| R-Value Work | 0.201 | rcsb.org |
| R-Value Free | 0.238 | rcsb.org |
| Modeled Residues | 494-782 | rcsb.org |
| Organism | Homo sapiens | rcsb.org |
| Expression System | Escherichia coli | rcsb.org |
Biochemical Activities of Xpbc Ercc 3 Protein
DNA Helicase Activity
XPBC-ERCC-3 functions as a DNA helicase, an enzyme class that unwinds the double helix structure of DNA. nih.govwikipedia.org This activity is fundamental to its roles in both DNA repair and transcription, where local unwinding of the DNA template is a prerequisite for the respective molecular machinery to access the genetic information. nih.gov The helicase activity of XPBC-ERCC-3 is specifically directed, moving along the DNA strand in a 3' to 5' direction. wikipedia.orgnih.gov
The DNA unwinding process catalyzed by XPBC-ERCC-3 is an active mechanism that requires energy, which is supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). mybiosource.comuniprot.orgwikipedia.org This ATP-dependent helicase activity is essential for creating the "bubble" or open complex in the DNA structure. abcam.comclinisciences.com During transcription initiation, the ATP-fueled helicase function of XPBC-ERCC-3 is required to unwind the DNA at the promoter region, allowing for the clearance of the promoter and the start of RNA synthesis by RNA polymerase II. mybiosource.comabcam.comclinisciences.com In the context of nucleotide excision repair, the enzyme utilizes ATP to unwind the double-stranded DNA (dsDNA) surrounding a site of damage, which facilitates the removal of the lesion. uniprot.orgnih.gov
The helicase activity of XPBC-ERCC-3 is characterized by its 3'-5' polarity. uniprot.orgwikipedia.org This means the enzyme translocates along one strand of the DNA in the 3' to 5' direction, actively unzipping the duplex. uniprot.orguniprot.org Research suggests that its mechanism is better described as a translocase rather than a classical helicase. uniprot.orgabcam.com Conventional helicases typically bind to a single-stranded DNA (ssDNA) overhang and move along it to unwind the duplex. genecards.org In contrast, XPBC-ERCC-3 binds directly to dsDNA and then acts as a translocase to separate the strands. uniprot.orgabcam.comuniprot.org Studies using model DNA substrates have shown that for its unwinding activity to be effective, a 3' ssDNA overhang of at least 15 nucleotides is required. nih.gov
ATP-Dependent Unwinding Mechanism
ATPase Activity
Integral to its function, XPBC-ERCC-3 possesses intrinsic ATPase activity, meaning it can hydrolyze ATP to adenosine diphosphate (B83284) (ADP) and a phosphate (B84403) group. uniprot.orgwikipedia.org This catalytic activity is directly coupled to its mechanical functions. uniprot.orguniprot.org The energy released from ATP hydrolysis fuels the conformational changes necessary for the protein to translocate along and unwind the DNA. genecards.orguniprot.org Interestingly, for the initial opening of the DNA duplex in NER, it is the ATPase activity, rather than the processive helicase (unwinding) activity, that is considered essential. mybiosource.comuniprot.orgabcam.comclinisciences.com This suggests the ATPase function may power an initial DNA "melting" or distortion, which creates a localized separation of the strands. uniprot.org
Interaction with DNA Substrates (dsDNA vs. ssDNA)
XPBC-ERCC-3 demonstrates a clear preference for its DNA substrate. Research indicates that the protein binds preferentially to double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA). uniprot.orgabcam.comuniprot.org This binding preference is consistent with its role as a translocase that initiates the unwinding process from a duplex state. uniprot.org While it binds to dsDNA, its helicase function requires a specific substrate structure, namely a dsDNA molecule with a 3' ssDNA tail, to efficiently initiate unwinding. nih.gov It has also been noted that the enzyme is not active on hybrid substrates that contain a 3' RNA tail, highlighting its specificity for DNA. nih.gov
Interactive Data Tables
Table 1: Summary of XPBC-ERCC-3 Enzymatic Activities
| Biochemical Activity | Directionality | Energy Source | Function | Key Findings | Citations |
|---|---|---|---|---|---|
| DNA Helicase | 3' → 5' | ATP | Unwinds dsDNA for transcription and NER. | Essential for promoter opening and DNA lesion access. | nih.govuniprot.orgwikipedia.org |
| DNA Translocase | 3' → 5' | ATP | Moves along and unzips dsDNA. | Binds dsDNA directly rather than requiring a long ssDNA overhang like classical helicases. | uniprot.orgabcam.comuniprot.org |
| ATPase | N/A | ATP Hydrolysis | Provides energy for helicase/translocase activity. | Crucial for the initial opening of the DNA duplex. | mybiosource.comuniprot.orgwikipedia.orgclinisciences.com |
Table 2: Substrate Specificity of XPBC-ERCC-3
| Substrate Type | Binding Preference | Activity Requirement | Inactive On | Citations |
|---|---|---|---|---|
| dsDNA | Preferred | Binds directly to initiate unwinding. | N/A | uniprot.orgabcam.comuniprot.org |
| ssDNA | Lower Preference | Requires a 3' overhang of ≥15 nucleotides on a dsDNA substrate for helicase function. | N/A | nih.gov |
| DNA/RNA Hybrid | N/A | Not specified | Substrates with a 3' RNA tail. | nih.gov |
Cellular Functions and Regulatory Roles of Xpbc Ercc 3 Protein
Role in Gene Transcription by RNA Polymerase II
TFIIH, containing the XPB subunit, is essential for the initiation and progression of transcription by RNA polymerase II (Pol II) uniprot.orgmedlineplus.govelifesciences.orgnih.govuniprot.orgpnas.orgyeastgenome.org.
Transcription Initiation Complex Formation
XPB is an integral part of the pre-initiation complex (PIC), which assembles at the promoter of protein-coding genes uniprot.orggenecards.orgyeastgenome.org. TFIIH joins the PIC and is required for subsequent steps in transcription initiation uniprot.orguniprot.org.
Promoter Opening Mechanisms
A key function of XPB in transcription is the ATP-dependent unwinding or "melting" of the promoter DNA to form the transcription bubble, also known as the open complex (OC) uniprot.orgnih.govsemanticscholar.orgpnas.orgembopress.orgreactome.org. Unlike other RNA polymerases, Pol II requires ATP hydrolysis for this promoter opening step, catalyzed by the XPB subunit of TFIIH reactome.orgpombase.orgfhcrc.org. XPB binds double-stranded DNA downstream from the transcription start site and acts as a translocase, inducing torsional strain that leads to DNA unwinding uniprot.orgsemanticscholar.orgoup.comresearchgate.netescholarship.org. This activity has been described as acting like a "molecular wrench" oup.comresearchgate.nethep.com.cn. Studies using XPB mutants have provided insights into its role in promoter opening embopress.orgpombase.org.
Promoter Escape Facilitation
Beyond initial opening, XPB also plays a crucial role in facilitating promoter escape, the transition from the initiation phase to productive elongation uniprot.orguniprot.orgpnas.orgyeastgenome.orgnih.gov. The ATP-dependent helicase/translocase activity of XPB is required for this step, helping to reorganize the PIC and suppress premature arrest of Pol II uniprot.orgpnas.orgnih.govuniprot.org.
Regulation of Gene Activity through TFIIH
As a subunit of TFIIH, XPB contributes to the regulation of gene activity. TFIIH, through its various subunits including XPB and the CDK7 kinase, coordinates promoter opening, promoter escape, and phosphorylation of the RNA polymerase II C-terminal domain (CTD), all of which are crucial for regulating transcription initiation and progression uniprot.orgoup.comoup.com. The intricate regulation of XPB's ATPase and translocase activities within TFIIH is important for fine-tuning its function in transcription oup.com.
Role in Nucleotide Excision Repair (NER) Pathway
XPB is also indispensable for the nucleotide excision repair (NER) pathway, a major DNA repair mechanism that removes a wide range of bulky and helix-distorting DNA lesions uniprot.orgwikipedia.orgmedlineplus.govgenecards.orgelifesciences.orgnih.govescholarship.org.
Lesion Recognition and DNA Unwinding during NER
In NER, after initial damage recognition, the TFIIH complex is recruited to the lesion site oup.comembopress.orgnih.govportlandpress.com. XPB, along with the other TFIIH helicase subunit XPD, is responsible for unwinding the DNA duplex around the lesion, creating a repair bubble uniprot.orgelifesciences.orgnih.govoup.comescholarship.orgembopress.org. This unwinding is ATP-dependent and is essential to make the damaged DNA accessible to other repair factors uniprot.orgoup.com. While XPC-HR23B often acts as the initial damage sensor in global genome repair (GGR), recruiting TFIIH, XPB and XPD then verify the lesion and unwind the DNA oup.comnih.govportlandpress.com. XPB's translocase activity and interaction with other NER factors like XPA are crucial for extending the repair bubble and positioning the DNA for subsequent incision by nucleases uniprot.orgoup.comembopress.orgnih.gov. Phosphorylation of XPB at specific residues can regulate its function in NER, affecting downstream steps like the incision of the damaged DNA fragment embopress.org.
Protein and Associated Compounds Table
| Name | Role in Article | PubChem CID |
| XPB (ERCC3) protein | Core subject, subunit of TFIIH, helicase/translocase in transcription and NER | N/A (Protein) |
| TFIIH complex | Multi-subunit complex containing XPB | N/A (Protein Complex) |
| RNA Polymerase II (Pol II) | Enzyme whose transcription is regulated by TFIIH/XPB | N/A (Protein Complex) |
| XPD (ERCC2) protein | Another helicase subunit of TFIIH, involved in NER | N/A (Protein) |
| XPC protein | DNA damage recognition factor in NER | N/A (Protein) |
| XPA protein | NER factor involved in stabilizing the repair bubble | N/A (Protein) |
| ATP | Energy source for XPB's helicase/translocase activity | 5950 |
Functional Interplay with Other NER Proteins
XPB does not function in isolation but operates as an integral subunit within the multi-protein TFIIH complex ijpsonline.commdpi.comciteab.com. The TFIIH core complex, active in NER, consists of seven subunits: XPB/ERCC3, XPD/ERCC2, GTF2H1, GTF2H2, GTF2H3, GTF2H4, and GTF2H5 ijpsonline.commdpi.comciteab.com. For its role in transcription, this core complex associates with the three-subunit CDK-activating kinase (CAK) module, comprising CCNH/cyclin H, CDK7, and MNAT1, to form the larger holo-TFIIH complex ijpsonline.commdpi.comciteab.com.
The interplay between XPB and other NER proteins is critical for efficient DNA repair. XPB collaborates with XPD, another helicase subunit of TFIIH, in processes like initiating gene transcription wikipedia.org. While both are helicases within TFIIH, their specific roles in DNA unwinding during NER can differ; XPB may initiate unwinding at the lesion, whereas XPD, a conventional SF2 helicase, might require a single-stranded DNA extension . The ATPase activity of XPB is stimulated by the TFIIH subunit GTF2H4 (p52) ijpsonline.commdpi.com.
Beyond the core TFIIH subunits, XPB interacts with other key NER factors such as XPA, ERCC5/XPG, and the ERCC1-XPF complex mdpi.comijpsonline.comnih.govontosight.ai. XPA and Replication Protein A (RPA) are known to facilitate the assembly of the pre-incision complex at the damage site ijpsonline.com. The interaction between XPB and XPF is particularly important as it regulates the 5'-incision step performed by the ERCC1-XPF endonuclease fishersci.ca.
Post-translational modifications, such as phosphorylation, also regulate XPB's interaction and function with other NER proteins. Phosphorylation of XPB at Ser-751 by CK2 has been shown to control the 5'-excision activity of the ERCC1-XPF endonuclease, with phosphorylated XPB inhibiting this activity ijpsonline.commdpi.comciteab.comfishersci.ca. Dephosphorylation of Ser-751 reactivates the excision step mdpi.comciteab.com.
Detailed research findings highlight the importance of functional XPB for the proper recruitment of other NER proteins to DNA damage sites. Studies using cells from patients with mutations in XPB have shown that functional XPB is required for the rapid recruitment of proteins like XPG, XPA, XPD, and XPF suprabank.org. Mutations, such as the F99S missense mutation, can impair this activity and delay the localization of these proteins to UV damage sites suprabank.org.
A summary of some key protein interactions involving XPB within the TFIIH complex and NER pathway is presented in Table 1.
Table 1: Selected Protein Interactions Involving XPBC-ERCC-3 (XPB)
| Interacting Protein | Complex/Pathway Involvement | Functional Consequence | Source |
| XPD/ERCC2 | TFIIH (Core), NER, Transcription | Collaborates in transcription initiation, DNA unwinding in NER. | ijpsonline.comwikipedia.org |
| GTF2H4 (p52) | TFIIH (Core) | Stimulates XPB's ATPase activity. | ijpsonline.commdpi.com |
| XPA | NER | Stabilizes TFIIH structure in NER, facilitates pre-incision complex assembly. | ijpsonline.comijpsonline.comontosight.ai |
| ERCC1-XPF | NER (Endonuclease) | XPB phosphorylation regulates ERCC1-XPF 5'-incision activity; XPB interacts with XPF. | ijpsonline.commdpi.comciteab.comfishersci.ca |
| XPG/ERCC5 | NER (Endonuclease) | Facilitates pre-incision complex assembly, interacts with TFIIH. | ijpsonline.comontosight.ai |
| CAK Module (CCNH, CDK7, MNAT1) | TFIIH (Holo), Transcription | Associates with TFIIH core for transcriptional activity. | ijpsonline.commdpi.comciteab.com |
| p53 | Apoptosis | XPB is a component of the p53-mediated apoptosis pathway. | guidetopharmacology.orgnih.govdntb.gov.ua |
| C1D | DNA Repair, Apoptosis | Interacts with XPB, facilitates DNA repair, essential for maintaining C1D levels post-UV. | idrblab.net |
Transcription-Coupled Nucleotide Excision Repair (TC-NER) Involvement
XPBC-ERCC-3 is a crucial factor in Transcription-Coupled Nucleotide Excision Repair (TC-NER), a specialized sub-pathway of NER that preferentially repairs lesions on the transcribed strand of active genes ijpsonline.comguidetopharmacology.orgwikipedia.orgnih.gov. Unlike global genome NER (GG-NER), which recognizes damage throughout the genome, TC-NER is initiated when an elongating RNA polymerase II stalls at a DNA lesion nih.govontosight.ai.
The TFIIH complex, with its helicase subunits XPB and XPD, is rapidly recruited to the stalled RNA polymerase II at the damage site in TC-NER ontosight.ai. In this context, the ATPase activity of TFIIH, which is linked to its helicase function, is essential for the incision of the damaged DNA strand ontosight.ai. The helicase activity of TFIIH is also hypothesized to facilitate the backtracking of the stalled RNA polymerase II, allowing access for the repair machinery ontosight.ai.
ERCC3-facilitated RNA polymerase II backtracking is a recognized step within the TC-NER pathway ontosight.ai. This process ensures that transcription is coupled with DNA repair, prioritizing the removal of lesions that impede gene expression. Defects in ERCC3/XPB specifically impact TC-NER, leading to conditions characterized by sensitivity to UV light and other DNA damaging agents, as well as neurological and developmental abnormalities, highlighting the critical role of XPB in this repair pathway researchgate.netijpsonline.comlarvol.comwikipedia.orgnih.govdntb.gov.uanih.govuni.luuni.lu. Research on mutations in ERCC3 indicates that some mutations preferentially affect transcription, while others primarily impair NER activity, underscoring the distinct but interconnected roles of XPB nih.gov.
Involvement in Other Cellular Processes
Beyond its well-established roles in transcription and NER, XPBC-ERCC-3 has been implicated in other significant cellular processes, including the regulation of apoptosis and modulation of cell cycle phase transitions.
Apoptotic Pathway Regulation
XPBC-ERCC-3 is involved in the positive regulation of the apoptotic process, or programmed cell death ijpsonline.comguidetopharmacology.orgmdpi.comlarvol.com. Evidence suggests that XPB helicase is a component of the p53-mediated apoptosis pathway guidetopharmacology.orgnih.govdntb.gov.ua. Studies using primary fibroblasts from patients with Xeroderma Pigmentosum group B (XP-B), who have mutations in the ERCC3 gene and are deficient in functional XPB, have demonstrated a reduced apoptotic response to p53 activation nih.gov. This deficiency could be rescued by introducing the wild-type ERCC3 gene into these mutant cells, indicating a direct involvement of XPB in this pathway nih.gov.
Certain compounds that interact with XPB have also shed light on its role in apoptosis. Triptolide (B1683669), a natural product known to bind to XPB and inhibit both transcription and NER, has been shown to promote apoptosis in various cancer cell lines nih.gov. This pro-apoptotic effect can be mediated, in part, by the reduction of antiapoptotic proteins such as XIAP and Bcl-2 nih.gov. Triptolide can induce apoptosis through mechanisms that are both dependent and independent of p53 nih.gov. In cancer cells with functional p53, triptolide can enhance p53 activity, leading to increased expression of pro-apoptotic proteins like Bax, PUMA, and p21, which can ultimately trigger apoptosis nih.gov.
Furthermore, research indicates that XPB is essential for maintaining proper cellular levels of the C1D protein after UV irradiation idrblab.net. XPB-induced expression of C1D is necessary to fully protect cells from UV-induced DNA damage and subsequent apoptosis idrblab.net. C1D has been shown to interact directly with XPB and facilitate DNA repair idrblab.net.
Cell Cycle Phase Transition Modulation
XPBC-ERCC-3 is also involved in the regulation of mitotic cell cycle phase transition ijpsonline.comguidetopharmacology.orgmdpi.comlarvol.com. The precise mechanisms by which XPB modulates the cell cycle are still under investigation, but its central role in transcription and DNA repair suggests indirect and potentially direct influences.
Overexpression of ERCC3 has been observed to promote the proliferation and migration of hepatocellular carcinoma (HCC) cells and influence cell cycle progression citeab.comscispace.com. This finding suggests that altered levels of XPB can impact the rate at which cells divide.
The link between DNA damage, repair, and cell cycle checkpoints is well-established. As a key NER protein, XPB's function in repairing DNA lesions is critical for preventing the accumulation of damage that could trigger cell cycle arrest or apoptosis. In cancer cells with functional p53, the induction of pro-apoptotic proteins by agents like triptolide, which interacts with XPB, can also lead to cell cycle arrest nih.gov.
While some studies on the effects of compounds like spironolactone (B1682167) (which degrades XPB) have reported no significant impact on cell cycle progression citeab.com, other research on the TFIIH complex, particularly involving the XPD subunit, hints at a broader role for TFIIH in coordinating cell cycle regulation through its association with the CAK kinase module frontiersin.org. Given that XPB is a core component of TFIIH and interacts with the CAK module, it is plausible that XPB contributes to this regulatory function. The consistent annotation of XPB's involvement in the "regulation of mitotic cell cycle phase transition" across different species in databases like UniProt supports this role ijpsonline.comguidetopharmacology.orgmdpi.com.
Compound Names and PubChem CIDs
Molecular Interactions and Complex Formation Involving Xpbc Ercc 3 Protein
XPBC-ERCC-3 Protein as a Core Subunit of TFIIH Complex
XPBC-ERCC-3 is an indispensable subunit of the seven-protein TFIIH core complex. genecards.org This core complex is the form of TFIIH that is active in the NER pathway, where it is responsible for recognizing and verifying DNA damage and subsequently opening a repair bubble around the lesion. elifesciences.org The ERCC3 gene provides the instructions for producing the XPB protein, which integrates into this multi-protein assembly. medlineplus.govmedlineplus.gov The complete human TFIIH core complex structure has been determined, revealing the molecular basis of its assembly and function. nih.gov
Table 1: Subunits of the Human TFIIH Core Complex
| Subunit | Alternative Name(s) | Primary Function/Role |
|---|---|---|
| XPBC-ERCC-3 | XPB, p89, BTF2 p89 | ATP-dependent 3'-5' DNA helicase/translocase; essential for promoter opening in transcription and DNA opening in NER. uniprot.org |
| XPD/ERCC2 | p80 | ATP-dependent 5'-3' DNA helicase; crucial for NER, structural role in TFIIH. elifesciences.orgclinisciences.com |
| p62 | GTF2H1 | Core TFIIH subunit, may regulate XPD activity. nih.gov Interacts with XPB and XPD. nih.gov |
| p52 | GTF2H4 | Recruits XPB to the complex and stimulates its ATPase activity. uniprot.orgelifesciences.orgnih.gov |
| p44 | GTF2H2 | Interacts with XPD and regulates its helicase activity. elifesciences.orgnih.gov |
| p34 | GTF2H3 | Core TFIIH subunit. elifesciences.orgnih.gov |
| p8 | GTF2H5 | Core TFIIH subunit, part of the p52-p8 module that interacts with XPB. elifesciences.org |
Interactions within the TFIIH Core Complex (e.g., XPD/ERCC2, GTF2H subunits)
The stability and function of the TFIIH core complex depend on a precise network of protein-protein interactions. Cryo-electron microscopy studies have elucidated the architectural arrangement of these subunits. nih.gov The recruitment of XPBC-ERCC-3 into the complex is critically dependent on its interaction with the p52 (GTF2H4) subunit. elifesciences.orgnih.gov This interaction not only anchors XPBC-ERCC-3 but also stimulates its intrinsic ATPase activity. uniprot.orgelifesciences.org
XPBC-ERCC-3 also engages in interactions with other core components. Co-immunoprecipitation experiments have demonstrated that the XPB, XPD, p44, and p62 proteins all interact with each other, forming a stable core. nih.gov The p62 subunit appears to play a role in regulating the XPD helicase, while the p44 subunit is also known to interact with and modulate XPD's activity. elifesciences.orgnih.gov These intricate connections ensure the coordinated action of the two helicases during DNA repair and transcription.
Table 2: Key Intramolecular Interactions of XPBC-ERCC-3 within the TFIIH Core
| Interacting Partner | Nature of Interaction | Functional Consequence |
|---|---|---|
| p52 (GTF2H4) | Direct binding, mediated by a pseudo-symmetric dimer of homologous domains. nih.gov | Essential for the recruitment of XPBC-ERCC-3 to TFIIH; stimulates XPBC-ERCC-3's ATPase activity. elifesciences.orgnih.gov |
| XPD (ERCC2) | Co-complex formation and functional interplay. nih.gov | Coordinated helicase activity for DNA opening in NER. nih.gov XPD and XPB undergo large movements stabilized by XPA during NER. uniprot.org |
| p62 (GTF2H1) | Co-immunoprecipitates with XPBC-ERCC-3. nih.gov | Contributes to the structural integrity of the core complex. nih.gov |
| p44 (GTF2H2) | Co-immunoprecipitates with XPBC-ERCC-3. nih.gov | Contributes to the structural integrity and regulation of the core complex. nih.gov |
Association with the CDK-Activating Kinase (CAK) Module
For its role in transcription, the 7-subunit TFIIH core complex associates with a trimeric subcomplex known as the CDK-Activating Kinase (CAK) module. uniprot.orggenecards.org This association forms the complete 10-subunit holo-TFIIH enzyme. genecards.org The CAK module consists of Cyclin-Dependent Kinase 7 (CDK7), Cyclin H, and MAT1. nih.gov The holo-TFIIH is essential for transcription initiation by RNA polymerase II. uniprot.orgmybiosource.com The XPD subunit plays a key structural role in linking the core TFIIH to the CAK module. clinisciences.com The kinase activity of the CAK module, specifically the phosphorylation of the C-terminal domain of RNA polymerase II by CDK7, is what controls the initiation of transcription. mybiosource.comclinisciences.com Interestingly, the XPD subunit also acts as a negative regulator of CDK7's CAK activity, suggesting a feedback mechanism controlling cell cycle progression. nih.govresearchgate.net
Direct Protein-Protein Interactions Beyond TFIIH (e.g., ERCC1-XPF, XPA, PUF60, ATF7IP, KAT2A)
Beyond its stable association within TFIIH, XPBC-ERCC-3 and the TFIIH complex engage in crucial transient interactions with other proteins, particularly during nucleotide excision repair.
XPA and ERCC1-XPF : During NER, the TFIIH complex works in concert with other repair factors. The Xeroderma Pigmentosum group A (XPA) protein helps stabilize the TFIIH complex at the site of DNA damage and stimulates its DNA translocase activity. uniprot.orguniprot.org Following the unwinding of DNA by TFIIH, the ERCC1-XPF endonuclease is responsible for making an incision on the 5' side of the lesion. nih.gov Research suggests that XPBC-ERCC-3 has a direct role in facilitating this 5' incision by the ERCC1-XPF nuclease. nih.gov
PUF60 : XPBC-ERCC-3 has been shown to interact with the Poly(U) Binding Splicing Factor 60 (PUF60). uniprot.orggenecards.org
ATF7IP : An interaction between XPBC-ERCC-3 and Activating Transcription Factor 7-Interacting Protein (ATF7IP) has been documented. uniprot.orggenecards.org
KAT2A : XPBC-ERCC-3 also interacts with the K(lysine) Acetyltransferase 2A (KAT2A). uniprot.orggenecards.org This interaction leads to the recruitment of KAT2A to gene promoters, resulting in the acetylation of histones, an important modification for regulating gene expression. uniprot.orggenecards.org
Table 3: Interactions of XPBC-ERCC-3 Beyond the Core TFIIH Complex
| Interacting Protein | Context of Interaction | Functional Significance |
|---|---|---|
| XPA | Nucleotide Excision Repair (NER) | Stabilizes large movements of XPB and XPD at the damage site; stimulates DNA translocase activity. uniprot.orguniprot.org |
| ERCC1-XPF | Nucleotide Excision Repair (NER) | XPBC-ERCC-3 may facilitate the 5' incision activity of the ERCC1-XPF endonuclease. nih.gov |
| PUF60 | Transcription/Splicing | Direct interaction identified. uniprot.orggenecards.org |
| ATF7IP | Transcription Regulation | Direct interaction identified. uniprot.orggenecards.org |
| KAT2A | Transcription Regulation | Recruits KAT2A to promoters, leading to histone acetylation. uniprot.orggenecards.org |
Formation of Specific DNA-Protein Complexes
The primary function of XPBC-ERCC-3's helicase/translocase activity is to remodel DNA structure, leading to the formation of critical DNA-protein complexes.
Transcription Initiation : During the initiation of transcription, the holo-TFIIH complex is a component of the Pre-Initiation Complex (PIC) assembled at a gene promoter. uniprot.org The ATP-dependent helicase activity of XPBC-ERCC-3 is required to unwind the DNA at the transcription start site, a process known as promoter opening or melting. uniprot.orgmybiosource.com This creates a transcription bubble, allowing RNA polymerase II to begin synthesizing RNA.
Nucleotide Excision Repair : In NER, the TFIIH core complex is recruited to a site of DNA damage. The coordinated actions of the XPBC-ERCC-3 and XPD helicases unwind the DNA duplex around the lesion. nih.gov XPBC-ERCC-3 is believed to function as a DNA translocase, moving along the double-stranded DNA to pry it open, which allows other NER factors to access the damaged strand for excision. uniprot.orguniprot.orggenecards.org This process results in the formation of a stable "repair bubble" of about 25 nucleotides, a key intermediate in the repair pathway. nih.gov
Regulation of Xpbc Ercc 3 Protein Activity and Gene Expression
Post-Translational Modifications and their Functional Consequences
Post-translational modifications (PTMs) are crucial for dynamically altering the properties and activities of proteins. abcam.com For XPBC-ERCC-3, PTMs such as phosphorylation and ubiquitination serve as molecular switches that regulate its involvement in DNA repair. genecards.orguniprot.orgabcam.com
Phosphorylation Events (e.g., Ser751 by CK2)
Phosphorylation is a key reversible modification that controls many cellular processes, including signal transduction and cell cycle regulation. abcam.com In the context of XPBC-ERCC-3, phosphorylation at the Serine 751 (Ser751) residue by protein kinase CK2 (formerly casein kinase II) is a significant regulatory event. genecards.orguniprot.org This specific modification acts as a control mechanism for the 5'-excision activity of the ERCC1-XPF endonuclease during the NER process. genecards.orguniprot.org When XPBC-ERCC-3 is phosphorylated at Ser751, the excision activity is inhibited. uniprot.org Conversely, dephosphorylation of this site reactivates the 5'-excision step. genecards.orguniprot.org Notably, this phosphorylation event appears to be specific to the protein's repair function, as it does not affect its role in transcription or its intrinsic 3'-5' helicase activity. genecards.orguniprot.org
Ubiquitination Dynamics (e.g., Lys222, Lys601)
Ubiquitination, the attachment of ubiquitin proteins to substrate molecules, primarily targets lysine (B10760008) residues and is well-known for its role in protein degradation, DNA repair, and signal transduction. genecards.orgabcam.com The XPBC-ERCC-3 protein has been identified as being subject to ubiquitination at specific lysine residues, namely Lys222 and Lys601. genecards.org While these modification sites have been documented, the precise dynamics and the full functional consequences of their ubiquitination on XPBC-ERCC-3 activity are still areas of ongoing investigation.
Impact on DNA Repair Activity
Interactive Table 1: Post-Translational Modifications of XPBC-ERCC-3
| Modification Type | Site | Modifying Enzyme | Functional Consequence |
| Phosphorylation | Ser751 | CK2 | Inhibits the 5'-excision activity of the ERCC1-XPF endonuclease in NER. genecards.orguniprot.org |
| Ubiquitination | Lys222 | - | Functional consequence not fully detailed in provided sources. genecards.org |
| Ubiquitination | Lys601 | - | Functional consequence not fully detailed in provided sources. genecards.org |
Transcriptional Regulation of ERCC3 Gene
The expression of the ERCC3 gene, which encodes the this compound, is controlled by the architecture of its promoter region and the specific sites where transcription begins. eur.nlnih.gov These features are characteristic of housekeeping genes, reflecting the protein's constant necessity in fundamental cellular activities. eur.nlresearchgate.net
Promoter Region Characteristics (e.g., GC-richness, CpG islands)
The promoter region of the ERCC3 gene exhibits features typical of many constitutively expressed genes. eur.nlnih.gov It lacks the canonical TATA and CAAT boxes that are often found in the promoters of more specialized genes. nih.goveur.nlnih.gov Instead, the region is notably GC-rich and contains several putative binding sites for the Sp1 transcription factor. eur.nlnih.gov The integrity of an Sp1-binding site located near the major transcription start site is crucial for the promoter's activity. eur.nlnih.gov
Furthermore, the promoter region, along with the first exon and intron, constitutes a CpG island. nih.govresearchgate.neteur.nl CpG islands are stretches of DNA with a high frequency of CpG dinucleotides and are often associated with the promoters of housekeeping genes. nih.gov The methylation status of specific CpG sites within this island can influence gene expression. mdpi.comnih.gov For instance, increased methylation levels at specific CpG units in the ERCC3 promoter have been observed, which may alter the binding of transcription factors and potentially reduce gene expression. mdpi.comnih.gov
Transcription Initiation Sites and Heterogeneity
Transcription of the ERCC3 gene does not begin at a single, discrete point. Instead, it is initiated from heterogeneous sites. eur.nlnih.gov Despite this heterogeneity, a major transcription start point has been mapped to position -54, relative to the ATG translation start codon. eur.nlnih.gov This use of multiple start sites is another feature that is often observed in genes that, like ERCC3, have TATA-less promoters. nih.gov
Interactive Table 2: Characteristics of the ERCC3 Gene Promoter
| Feature | Description | Reference(s) |
| Canonical Elements | Lacks classical TATA and CAAT boxes. | nih.goveur.nlnih.gov |
| GC Content | The promoter region is GC-rich. | eur.nlnih.gov |
| Transcription Factor Sites | Contains putative binding sites for Sp1, which are critical for promoter activity. | eur.nlnih.gov |
| CpG Island | The promoter, first exon, and first intron comprise a CpG island. | nih.goveur.nl |
| Initiation | Transcription initiates at heterogeneous sites, with a major start point at -54 relative to the ATG codon. | eur.nlnih.gov |
Role of Specific Transcription Factors (e.g., Sp1)
The transcription of the XPBC/ERCC-3 gene is not driven by typical promoter elements but is instead heavily reliant on specific transcription factors that recognize distinct sites in its promoter region. The gene is constitutively expressed in a variety of cell types and tissues. nih.goveur.nl
Research has identified the transcription factor Specificity protein 1 (Sp1) as a primary regulator. mdpi.com The promoter region of XPBC/ERCC-3 is rich in GC-content and contains three putative binding sites for Sp1. nih.goveur.nl Functional analyses have confirmed that the transcriptional activity of the XPBC/ERCC-3 promoter is critically dependent on the integrity of an Sp1-binding site located near the major transcription initiation site. nih.govwikipedia.org Gel shift assays have demonstrated that this site specifically interacts with a nuclear factor, which is highly likely to be Sp1 or a related protein. nih.goveur.nl
Other factors have also been shown to influence XPBC/ERCC-3 expression. For instance, the Hepatitis B virus x (HBx) protein can inhibit the activity of Sp1, leading to a downregulation of XPB expression. mdpi.com Furthermore, interactions between MYC and ERCC3 have been identified as essential in the context of pancreatic ductal adenocarcinoma, suggesting a role for other oncogenic pathways in modulating its expression. nih.gov Epigenetic modifications, such as CpG methylation in the promoter region, can also alter the binding affinity of transcription factors, thereby regulating gene expression. mdpi.com
| Transcription Factor/Protein | Effect on XPBC/ERCC-3 Expression | Mechanism of Action | Reference |
|---|---|---|---|
| Specificity protein 1 (Sp1) | Activation | Binds to GC-rich boxes in the promoter region, driving basal transcription. nih.govmdpi.com | nih.goveur.nlmdpi.com |
| Hepatitis B virus x (HBx) protein | Inhibition | Inhibits the activity of Sp1, leading to reduced transcription. mdpi.com | mdpi.com |
| MYC | Interaction (Essential in PDAC) | Essential interactions observed in Pancreatic Ductal Adenocarcinoma (PDAC), suggesting co-regulation. nih.gov | nih.gov |
Cis-acting Regulatory Elements
Cis-acting regulatory elements are specific DNA sequences located on the same molecule of DNA as the gene they regulate, playing a pivotal role in controlling transcription. wikipedia.org The promoter of the XPBC/ERCC-3 gene has a distinct architecture characteristic of some "housekeeping" genes. eur.nl
Key features of the XPBC/ERCC-3 promoter region include:
Absence of TATA and CAAT Boxes : The promoter lacks the classical TATA and CAAT elements commonly found in many eukaryotic promoters. nih.govnih.gov
High GC Content : The region is notably GC-rich, particularly in the 200 base pairs upstream of the start codon. nih.goveur.nl This feature is associated with the presence of multiple GC boxes, which serve as binding sites for the Sp1 transcription factor. nih.gov
Minimal Promoter Region : Functional studies using reporter plasmids have defined that a 127-base-pair fragment is the minimal sequence required for promoter activity. nih.goveur.nl
Other Potential Regulatory Elements : Analysis of the 5'-flanking region has revealed sequences related to the cyclic AMP-response element (CRE) and the 12-O-tetradecanoyl phorbol-13-acetate-response element (TRE), suggesting potential regulation by other signaling pathways. nih.goveur.nl Furthermore, the promoter shares a unique 12-nucleotide sequence element with another excision repair gene, ERCC-1, which is located just before a polypyrimidine tract. nih.gov
Epigenetic modifications also act as regulatory elements. CpG-specific DNA methylation within the ERCC3 promoter region has been identified as a mechanism that can influence its expression, potentially by altering chromatin structure or blocking the binding of transcription factors. nih.govmdpi.com
| Regulatory Element | Description | Function | Reference |
|---|---|---|---|
| GC-Rich Region / GC Boxes | High guanine-cytosine content in the promoter; contains at least three putative Sp1-binding sites. | Serves as the primary binding region for the Sp1 transcription factor to initiate transcription. nih.gov | nih.goveur.nl |
| Minimal Promoter | A 127-bp fragment spanning positions -129 to -3 relative to the translation start. | Contains the essential sequences required for basal promoter activity. nih.gov | nih.goveur.nl |
| CRE/TRE-related Elements | Sequences in the 5'-flanking region with similarity to cAMP and TPA response elements. | May allow for modulation of gene expression by various signal transduction pathways. nih.gov | nih.goveur.nl |
| Shared ERCC-1 Element | A 12-nucleotide sequence, preceding a polypyrimidine track, also found in the ERCC-1 promoter. | Function is not fully defined but suggests a common regulatory mechanism for excision repair genes. nih.gov | nih.gov |
| CpG Islands | Regions with a high frequency of CpG sites within the promoter. | Subject to DNA methylation, an epigenetic modification that can regulate gene expression. nih.govmdpi.com | nih.govmdpi.com |
mRNA Stability and Expression Control
Post-transcriptional control, particularly the regulation of mRNA stability, is a critical determinant of the final level of protein expression. nih.govhaematologica.org The stability of an mRNA molecule, often measured by its half-life, dictates how long it is available for translation into protein.
A notable characteristic of the XPBC/ERCC-3 mRNA is its high stability. Experimental studies using actinomycin-D, a transcriptional inhibitor, have revealed that the mRNA has a half-life of over three hours. nih.goveur.nl This is particularly interesting because the 3'-untranslated region (3'-UTR) of the mRNA contains AU-rich elements, which are sequences typically associated with rapid mRNA degradation and a short half-life. nih.goveur.nl The observed stability suggests the existence of robust mechanisms that protect the XPBC/ERCC-3 transcript from degradation, ensuring a steady supply for protein synthesis.
Expression levels of XPBC/ERCC-3 mRNA are also subject to control by microRNAs (miRNAs). For example, miR-192 has been shown to suppress the levels of ERCC3, indicating a pathway for negative regulation. nih.gov Altered mRNA expression has clinical relevance; reduced levels of XPB mRNA have been associated with an increased risk of head and neck squamous cell carcinomas. nih.gov
| Factor/Feature | Effect on mRNA Level/Stability | Details | Reference |
|---|---|---|---|
| Intrinsic Stability | High Stability | Despite the presence of destabilizing AU-rich elements, the mRNA has a long half-life (t1/2 > 3 hours). nih.gov | nih.goveur.nl |
| miR-192 | Suppression | This microRNA can reduce the levels of ERCC3 mRNA, representing a post-transcriptional control mechanism. nih.gov | nih.gov |
Genetic Alterations and Associated Molecular Pathogenesis of Xpbc Ercc 3 Protein Dysfunctions
ERCC3 Gene Mutations and Allelic Variants
Mutations in the ERCC3 gene are the underlying cause of the NER defects observed in XP-B, photosensitive TTD (TTD2), and XP/CS. medlineplus.govoup.comresearchopenworld.commedlineplus.govnih.gov The diverse clinical manifestations associated with ERCC3 mutations are thought to stem from the varied ways these genetic alterations impact the stability and function of the TFIIH complex. medlineplus.govmedlineplus.gov
Spectrum of Pathogenic Mutations (e.g., Missense, Frameshift, Splice-site)
Pathogenic mutations identified in the ERCC3 gene include missense, frameshift, and splice-site alterations. nih.govoncokb.orgsignaldb.org These mutations can lead to a range of consequences at the protein level, including amino acid substitutions, premature stop codons resulting in truncated proteins, or alterations in splicing that affect mRNA and protein sequence. nih.govoncokb.org
Studies in Chinese hamster ovary (CHO) cells, which have a high degree of homology with the human ERCC3 gene, have identified various ercc3 mutations, primarily located in the protein's C-terminal region around the last intron-exon boundary. oup.comnih.gov Examples of identified mutations in CHO cells include:
A splice acceptor site mutation (c.2218-2A > G) leading to a frameshift and protein truncation. nih.gov
A point transversion mutation (c.1411G > T) causing a missense substitution (p.V471F) within a helicase domain. nih.gov
A transversion mutation (c.2191G > T) introducing a premature stop codon (p.G731X) and resulting in a truncated protein. nih.gov
Insertion mutations leading to frameshifts and protein truncations. nih.gov
In humans, a recurrent truncating mutation (c.325C>T:p.Arg109*) in ERCC3 has been observed in individuals of Ashkenazi Jewish ancestry and is associated with an increased risk for breast cancer. aacrjournals.orgnih.gov This mutation leads to reduced ERCC3 expression and impaired DNA repair function. aacrjournals.orgnih.gov Other likely pathogenic/pathogenic loss-of-function germline variants have also been observed in ERCC3 in cancer patients. medrxiv.org
The spectrum of ERCC3 mutations can lead to different disease phenotypes. For instance, specific single amino acid changes like Phe99Ser (F99S) are associated with xeroderma pigmentosum, significantly reducing the TFIIH complex's ability to repair damaged DNA. medlineplus.govmedlineplus.gov Another variant, Thr119Pro (T119P), linked to photosensitive trichothiodystrophy, is thought to destabilize the TFIIH complex and impair UV-induced DNA repair. medlineplus.govmedlineplus.gov
Conservation of Functional Domains in Orthologs
The ERCC3 protein is a superfamily 2 (SF2) DNA helicase that is conserved across species from archaea to humans, highlighting its fundamental biological importance. oup.comoup.com The human ERCC3 protein consists of 782 amino acids and contains conserved Rad51/RecA-like ATPase domains, known as helicase domains 1 (HD1) and 2 (HD2), which contain characteristic ATPase and helicase motifs of SF2 helicases. cambridge.orgoup.com
Studies comparing DNA repair proteins across eukaryotes have identified ERCC3 as one of the most preserved DNA damage response (DDR) proteins, with orthologs found in a wide range of eukaryotic organisms. oup.com This high degree of conservation, particularly within the helicase domains, underscores the critical functional constraints on the ERCC3 protein throughout evolution. oup.com While archaeal homologs of XPB also contain helicase domains, they may lack the N- and C-terminal extensions present in the longer human ERCC3 protein. oup.com
Molecular Impact of ERCC3 Mutations on Protein Function
Mutations in ERCC3 exert their pathogenic effects by disrupting the normal functions of the XPB protein within the TFIIH complex. These disruptions can affect its enzymatic activities, the structural integrity of the TFIIH complex, and ultimately, the efficiency of DNA repair.
Effects on DNA Helicase/Translocase Activity
ERCC3 functions as an ATP-dependent 3'-5' DNA helicase/translocase. genecards.orguniprot.org Unlike conventional helicases that translocate on single-stranded DNA, XPB is considered an unconventional translocase that moves along double-stranded DNA, unwinding it in a 3'-5' direction. genecards.orguniprot.org This activity is crucial for unwinding the DNA duplex during both transcription initiation and NER. medlineplus.govuniprot.org
Mutations in ERCC3 can directly impair its helicase and ATPase activities. For example, a mutation in the ATPase motif (helicase domain I), such as a substitution of the invariant lysine (B10760008) residue, can abolish the repair function of ERCC3. nih.gov Similarly, deletion mutations in other helicase domains can also compromise its ability to complement repair defects. nih.gov
Specific mutations have been shown to have varying effects on these activities. Some purified mutant ERCC3 proteins exhibit very weak 3'-5' helicase and ATPase activities, while others may retain wild-type helicase activity but still be defective in repair. uniprot.org The ATPase activity of ERCC3 is essential for DNA opening during both transcription and NER, while the helicase activity is particularly necessary for promoter escape in transcription. uniprot.orgnih.gov In NER, ERCC3 is thought to act as a wedge, using ATP hydrolysis to separate the DNA strands around a lesion, allowing other repair proteins to access the damaged site. medlineplus.govgenecards.orgnih.gov
Alterations in TFIIH Complex Stability and Assembly
The XPB protein is an integral subunit of the multi-subunit TFIIH complex. medlineplus.govgenecards.orguniprot.org Mutations in ERCC3 can affect the stability and assembly of this complex. Studies suggest that different ERCC3 variants impact the TFIIH complex in distinct ways, contributing to the phenotypic diversity of associated disorders. medlineplus.govmedlineplus.gov
Mutations can also affect the interaction of ERCC3 with other TFIIH subunits, thereby disrupting the complex's architecture and function. For example, mutations affecting the XPB N-terminal domain can impair its interaction with the p52 subunit, potentially affecting complex stability and ATPase activity. elifesciences.org The integrity of the TFIIH complex is critical for its dual roles in transcription and NER. oup.combiorxiv.org
Compromised DNA Repair Efficiency (e.g., NER defects)
A primary consequence of dysfunctional ERCC3 protein due to gene mutations is compromised DNA repair efficiency, particularly within the NER pathway. medlineplus.govoup.comcambridge.orgwikipedia.orgresearchopenworld.comnih.gov ERCC3's role in unwinding DNA at the site of damage is a critical early step in NER. medlineplus.govgenecards.org Defects in this unwinding activity or in the stability of the TFIIH complex impair the subsequent steps of damage excision and repair synthesis. medlineplus.govnih.gov
Cells with ERCC3 mutations often exhibit severe sensitivity to UV light, a hallmark of defective NER. oup.comwikipedia.orgnih.gov Research shows that ercc3 mutant cell lines have significantly reduced global genome NER (GG-NER) capacity, often averaging around 8% compared to normal cells. oup.comnih.govresearchgate.net They also show a lack of recovery of RNA synthesis (RRS) after UV irradiation, indicating a defect in transcription-coupled repair (TCR), a sub-pathway of NER that prioritizes the repair of actively transcribed genes. oup.comnih.gov
While ERCC3 is crucial for NER, studies suggest it is not involved in other DNA repair pathways like base excision repair (BER). oup.comnih.gov The impaired NER efficiency in individuals with ERCC3 mutations leads to the accumulation of DNA damage, which can result in the clinical features observed in XP, TTD, and XP/CS, including increased cancer risk and neurodevelopmental issues. medlineplus.govcambridge.orgwikipedia.org
The severity of the NER defect can vary depending on the specific ERCC3 mutation, which correlates with the clinical heterogeneity of the associated disorders. nih.govoup.com Even mutations in different locations within the ERCC3 gene can lead to similar NER deficiency phenotypes. nih.govresearchgate.net
Here is a summary of some research findings on specific ERCC3 mutations and their effects:
| Mutation (Human ERCC3) | Associated Phenotype(s) | Molecular Impact | References |
| Phe99Ser (F99S) | Xeroderma Pigmentosum | Greatly reduces TFIIH complex's ability to repair damaged DNA. | medlineplus.govmedlineplus.gov |
| Thr119Pro (T119P) | Photosensitive TTD | Probably makes TFIIH complex unstable, reduces UV DNA repair. | medlineplus.govmedlineplus.gov |
| Arg109* (R109X) | Breast Cancer Risk | Truncating mutation, reduced ERCC3 expression, impaired DNA repair function. | aacrjournals.orgnih.gov |
| V471F | (Identified in CHO) | Located in helicase domain III, likely affects coupling of ATP hydrolysis to unwinding. | nih.gov |
| G731X | (Identified in CHO) | Premature stop codon, C-terminal truncation, likely affects NER efficiency. | nih.gov |
| Splice-site mutations | XP/CS, TTD | Can lead to frameshifts and truncated proteins, impairing NER. | genecards.orgnih.govpnas.orgijdvl.com |
This table highlights how different types and locations of mutations within the ERCC3 gene can lead to varying degrees of functional impairment, ultimately contributing to the diverse clinical outcomes observed in patients.
Impaired Transcription Initiation and Elongation
ERCC3, as a component of TFIIH, is fundamentally involved in the initiation of transcription by RNA polymerase II. Its ATP-dependent helicase activity is necessary for unwinding the DNA double helix at the promoter region, forming the transcription bubble, and facilitating the transition from initiation to elongation jensenlab.orguniprot.orgresearchgate.net. Mutations in ERCC3 can impair these steps, leading to reduced basal transcription levels. For instance, studies on TFIIH from patients with XP/CS carrying a C-terminal splice-site frameshift mutation in ERCC3 showed reduced in vitro transcription reconstitution compared to wild-type TFIIH uniprot.org. While the ATPase activity of ERCC3 is required for DNA opening, its helicase activity is specifically needed for promoter escape jensenlab.org. Impaired transcription elongation can also occur, as RNA polymerase II bypass of oxidative DNA damage is regulated by transcription elongation factors, and ERCC3 is involved in transcription-coupled repair (TCR), a process linked to elongation jensenlab.orgnih.gov.
Molecular Basis of Phenotypic Variability Linked to ERCC3 Genotype
The clinical spectrum associated with ERCC3 mutations is notably broad, ranging from XP-B (primarily characterized by severe photosensitivity and cancer predisposition) to TTD2 (involving brittle hair, intellectual disability, and developmental issues, often without increased cancer risk) and the overlapping XP/CS complex (combining features of both) genecards.orgmedlineplus.govdermnetnz.orgdeciphergenomics.org. This phenotypic variability can occur even among individuals with the same genotype dermnetnz.org.
The molecular basis for this variability is complex and not fully understood, but it is linked to the specific nature and location of the ERCC3 mutation and its differential impact on the dual functions of ERCC3 in NER and transcription. While a defect in NER is a common feature of these disorders, the severity of the transcriptional defect appears to correlate more strongly with the developmental and neurological abnormalities seen in TTD and XP/CS nih.govhep.com.cn. Mutations that severely compromise both NER and transcription tend to result in the more severe, multisystem phenotypes like XP/CS, whereas mutations that primarily affect NER might lead to XP-B. Some studies suggest that transcriptional differences arising from various TFIIH subunit variants contribute to the phenotypic variability observed in XP, XP/CS, and TTD individuals nih.gov. For example, TFIIH from TTD patients, but not from XP patients, exhibits a significant in vitro basal transcription defect in addition to reduced intercellular concentration nih.gov.
Involvement of ERCC3 in Cancer Susceptibility
ERCC3's central role in NER, a key pathway for repairing DNA damage induced by UV radiation and other mutagens, directly implicates it in cancer prevention. Defects in NER lead to the accumulation of DNA lesions, increasing genomic instability and the likelihood of oncogenic mutations frontiersin.orgmedsci.org.
Genetic polymorphisms in ERCC3 have been investigated for their association with susceptibility to various cancers. While some studies have not found a significant association between specific ERCC3 polymorphisms and the risk of certain cancers like osteosarcoma , others suggest a role for ERCC3 variants in increasing cancer risk. For instance, a recurrent heterozygous ERCC3 truncating mutation has been associated with a moderate increased risk for breast cancer, particularly the estrogen receptor-positive subtype, in individuals of Ashkenazi Jewish ancestry aacrjournals.org. Another study identified a novel ERCC3 mutation (p.Y116X) that may increase breast cancer risk in the Han-Chinese population nih.govnih.gov. Combined analysis of genetic variants in both ERCC2 and ERCC3 has also been shown to jointly contribute to lung cancer risk in a dose-response manner in a Chinese population aacrjournals.orgresearchgate.net.
The following table summarizes some findings on ERCC3 expression in different cancers:
| Cancer Type | ERCC3 Expression Level | Association with Prognosis | Reference |
| Pancreatic Cancer | High | Poor Overall Survival | jcancer.orgresearchgate.netjcancer.org |
| Hepatocellular Carcinoma | High | Poor Overall Survival | researchgate.netresearcher.life |
| Squamous Cell Carcinoma of Head and Neck | Reduced | Increased Risk | nih.gov |
| Kidney Chromophobe Carcinoma | Downregulated | Not specified | frontiersin.org |
| Acute Myeloid Leukemia | Increased | Good (for allo-HSCT) | nih.gov |
Genomic alterations in the ERCC gene family, including ERCC3, are observed in a notable percentage of cancer cases frontiersin.org. Specifically, ERCC3 alterations, including mutations, amplifications, and deep deletions, have been detected in various cancers frontiersin.orgresearchgate.net. In a pan-cancer analysis, ERCC3 showed alterations in 1.9% of cases, with amplifications occurring in 11% and deep deletions in 1.98% across the ERCC gene family frontiersin.org. In breast cancer, ERCC3 amplifications and deep deletions primarily occurred in specific subtypes, such as breast invasive carcinoma (NOS) and metaplastic breast cancer, respectively nih.govnih.govresearchgate.net. The presence of ERCC3 deletions, along with alterations in other ERCC genes, has also been correlated with a decrease in the abundance of CD8+ T cells in bladder cancer frontiersin.org.
Methodological Approaches in Xpbc Ercc 3 Protein Research
In Vitro Biochemical Characterization
The functional properties of the XPBC-ERCC-3 protein have been extensively studied using a suite of in vitro biochemical assays. These methods have been crucial for understanding its enzymatic activities and its interactions with DNA.
Recombinant Protein Production and Purification
To obtain sufficient quantities of pure and active XPBC-ERCC-3 for biochemical and structural studies, researchers have utilized recombinant protein expression systems. The two most common systems employed are the baculovirus expression vector system (BEVS) in insect cells and prokaryotic expression in Escherichia coli (E. coli).
The baculovirus expression system has been successfully used to produce full-length, functional this compound. nih.gov This eukaryotic system offers the advantage of performing complex post-translational modifications, which can be critical for the proper folding and activity of mammalian proteins. abvigen.com In a typical workflow, the XPBC-ERCC-3 cDNA is cloned into a baculovirus transfer vector, which is then used to generate recombinant baculovirus. nih.govthermofisher.com Insect cells, such as Spodoptera frugiperda (Sf9), are then infected with the high-titer virus to produce the recombinant protein. nih.govnih.gov Purification of the soluble protein from insect cell lysates is then carried out, often involving multiple chromatographic steps. nih.gov
E. coli has also been employed for the expression of XPBC-ERCC-3, particularly for producing specific domains of the protein or for generating large quantities of material for structural studies. targetmol.com Expression in E. coli is often more rapid and cost-effective than in baculovirus systems. wur.nl Typically, the XPBC-ERCC-3 gene or a fragment thereof is cloned into an expression vector, such as a pET vector, often with an affinity tag like a polyhistidine (His6) or glutathione (B108866) S-transferase (GST) tag to facilitate purification. targetmol.comnih.gov While this system is highly efficient, a significant portion of the recombinant protein can form insoluble inclusion bodies. nih.gov However, strategies such as fusion to highly soluble partners like maltose-binding protein (MBP) can enhance the solubility of the recombinant protein. nih.gov
Table 1: Comparison of Recombinant XPBC-ERCC-3 Production Systems
| Feature | Baculovirus Expression System | E. coli Expression System |
| Host Organism | Insect cells (e.g., Sf9) | Escherichia coli |
| Post-translational Modifications | Capable of complex modifications | Generally absent |
| Protein Folding | Often results in properly folded, soluble protein | Risk of misfolding and inclusion body formation |
| Yield | Generally high for soluble proteins | Can be very high, but may be in insoluble form |
| Common Applications | Production of full-length, functional protein | Production of protein domains, high-yield production for structural studies |
| References | nih.govabvigen.comthermofisher.comnih.gov | targetmol.comwur.nlnih.gov |
DNA Unwinding Assays
A key function of XPBC-ERCC-3 is its helicase activity, the ability to unwind double-stranded DNA (dsDNA). This activity is fundamental to its roles in both nucleotide excision repair (NER) and transcription initiation. medlineplus.gov DNA unwinding assays are therefore central to the biochemical characterization of this protein.
These assays typically utilize a DNA substrate consisting of a labeled single-stranded DNA oligonucleotide annealed to a complementary single-stranded circular DNA (e.g., M13) or a longer linear DNA strand, creating a partial duplex with a single-stranded tail. researchgate.net The release of the labeled oligonucleotide from the duplex upon the action of the helicase is then monitored, usually by polyacrylamide gel electrophoresis (PAGE) and autoradiography.
Studies have demonstrated that purified recombinant XPBC-ERCC-3 possesses an ATP-dependent 3' to 5' DNA helicase activity. nih.gov This polarity means that the protein binds to the single-stranded portion of the DNA substrate and moves along it in the 3' to 5' direction, unwinding the duplex as it proceeds. nih.gov Research has also shown that a 3' single-stranded overhang of at least 15 nucleotides is required for efficient unwinding by the bacterial homolog of XPBC-ERCC-3. nih.gov
ATPase Assays
The energy required for the helicase activity of XPBC-ERCC-3 is derived from the hydrolysis of adenosine (B11128) triphosphate (ATP). mybiosource.com ATPase assays are therefore performed to measure this enzymatic activity and to understand its regulation. These assays typically monitor the conversion of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).
The ATPase activity of XPBC-ERCC-3 has been shown to be DNA-dependent, meaning that the presence of DNA stimulates the hydrolysis of ATP. nih.gov This is a characteristic feature of many DNA helicases, ensuring that ATP is consumed only when the enzyme is engaged with its substrate. The ATPase activity can be fueled by either ATP or deoxyadenosine (B7792050) triphosphate (dATP). nih.gov
Protein-DNA Binding Assays (e.g., Band Shift Assays)
To investigate the interaction of XPBC-ERCC-3 with DNA, researchers employ protein-DNA binding assays. The most common of these is the electrophoretic mobility shift assay (EMSA), also known as a band shift or gel retardation assay. nih.govthermofisher.com This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. nih.govthermofisher.com
In a typical EMSA experiment, a purified this compound or a cellular extract containing it is incubated with a labeled DNA probe, which can be a short double-stranded or single-stranded oligonucleotide. nih.gov The reaction mixture is then subjected to electrophoresis. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. nih.gov This technique has been instrumental in demonstrating the specific binding of transcription factors to the promoter region of the XPBC/ERCC-3 gene, for instance, the interaction of the Sp1 transcription factor with its binding site. nih.gov
Table 2: Summary of In Vitro Biochemical Assays for XPBC-ERCC-3
| Assay | Purpose | Key Findings | References |
| DNA Unwinding Assay | To measure the helicase activity of the protein. | XPBC-ERCC-3 is a 3' to 5' DNA helicase that requires ATP for activity. | nih.govresearchgate.netnih.gov |
| ATPase Assay | To measure the ATP hydrolysis activity that fuels the helicase. | The ATPase activity is DNA-dependent. | nih.govmybiosource.com |
| Electrophoretic Mobility Shift Assay (EMSA) | To detect and characterize the binding of the protein to DNA. | Demonstrates specific protein-DNA interactions, such as transcription factor binding to the gene's promoter. | nih.govthermofisher.comnih.gov |
Structural Biology Techniques
Understanding the three-dimensional structure of XPBC-ERCC-3 is crucial for a detailed mechanistic understanding of its function. X-ray crystallography has been the primary technique used to achieve this.
X-ray Crystallography
X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a protein. This method involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, yielding a high-resolution three-dimensional model of the protein.
The crystal structure of the C-terminal domain of human XPBC-ERCC-3 (residues 494-782) has been solved at a resolution of 1.80 Å. rcsb.orgwwpdb.org For this study, the protein fragment was expressed in E. coli. rcsb.org The structure revealed two distinct domains: a conserved helicase domain (HD2) and a C-terminal extension. rcsb.org This structural information has provided valuable insights into how XPBC-ERCC-3 interacts with other proteins in the nucleotide excision repair pathway and has facilitated the modeling of the larger TFIIH complex. nih.gov
Table 3: Crystallographic Data for the C-terminal Domain of Human XPBC-ERCC-3
| Parameter | Value | Reference |
| PDB ID | 4ERN | rcsb.orgwwpdb.org |
| Method | X-ray Diffraction | rcsb.org |
| Resolution | 1.80 Å | rcsb.org |
| R-Value Work | 0.201 | rcsb.org |
| R-Value Free | 0.238 | rcsb.org |
| Expression System | Escherichia coli | rcsb.org |
Cryo-Electron Microscopy of TFIIH Complex
Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the high-resolution structure of the human general transcription factor IIH (TFIIH) complex, of which XPBC-ERCC-3 (also known as XPB) is a core subunit. nih.gov These structural studies have provided profound insights into the molecular architecture of this ten-subunit machine and the specific role of the XPB ATPase within it.
Furthermore, cryo-EM has captured TFIIH in different functional states, revealing significant conformational dynamics. A comparison of the structure of free TFIIH with TFIIH integrated into the transcription pre-initiation complex (PIC) shows a major rearrangement where XPB and XPD move apart as XPB engages with DNA. nih.govgreberlab.org In the context of nucleotide excision repair (NER), cryo-EM structures of an NER intermediate containing TFIIH and the damage-recognition protein XPA show another distinct arrangement. d-nb.info In this conformation, XPB and XPD bind to double-stranded and single-stranded DNA, respectively, which is consistent with their distinct enzymatic activities. XPA helps to stabilize this repair-specific conformation, in part by bridging XPB and XPD. d-nb.info These structural snapshots provide a molecular basis for understanding how TFIIH switches between its roles in transcription and DNA repair.
| Study Resolution | Key Findings Related to XPBC-ERCC-3 (XPB) | Reference |
|---|---|---|
| 4.4 Å | Revealed the overall molecular architecture of the TFIIH core, showing XPB and XPD at the open end of a horseshoe shape. Detailed the structure of the human XPB ATPase and its connection to the CAK subcomplex via MAT1. | nih.govosti.govrcsb.org |
| 3.7 Å | Provided a complete atomic model of the TFIIH core complex. Uncovered that XPB recruitment depends on a pseudo-symmetric dimer interaction with the p52 subunit. Mapped disease-causing mutations to specific structural locations. | elifesciences.orgrcsb.org |
| 3.6 Å | Determined the structure of a lesion-scanning intermediate in NER, with TFIIH, XPA, and DNA. Showed XPB binding to double-stranded DNA while XPD binds single-stranded DNA. Revealed that XPA stabilizes the repair conformation and retains DNA near the XPB active site. | d-nb.info |
Cellular and Genetic Models
Gene Editing in Mammalian Cells (e.g., CRISPR/Cas9)
The advent of CRISPR/Cas9 gene-editing technology has enabled precise manipulation of the ERCC3 gene in mammalian cells, facilitating the creation of targeted disease models and the validation of drug-gene interactions. Researchers have successfully used CRISPR/Cas9 to engineer specific mutations into the ERCC3 locus to study their functional consequences.
In one significant study, CRISPR/Cas9 was used to introduce a recurrent truncating mutation (c.325C>T; p.Arg109*) into the human mammary epithelial cell line HMLE. aacrjournals.org This created a heterozygous cellular model mimicking the genetic state found in certain breast cancer patients. Functional analysis of these edited clones revealed reduced ERCC3 protein expression and a hypomorphic, or partially functional, phenotype. aacrjournals.org When challenged with DNA damaging agents like the fungal toxin Illudin S, the ERCC3-edited cells showed significantly reduced cell viability compared to wild-type cells, confirming that the mutation impairs the DNA repair function of the protein. aacrjournals.org
In another application, CRISPR/Cas9 was employed for drug target validation. Scientists demonstrated that introducing specific point mutations into ERCC3 could confer resistance to the natural product triptolide (B1683669), a compound known to inhibit transcription by targeting the XPB subunit of TFIIH. nih.govresearchgate.net This approach definitively links the cytotoxic activity of the drug to its interaction with the this compound. Commercial CRISPR/Cas9 knockout plasmids are also available to completely disrupt Ercc3 gene expression in mouse cells, providing a tool for researchers to study the effects of a complete loss of function. scbt.com
| Cell Line | CRISPR/Cas9 Application | Key Finding | Reference |
|---|---|---|---|
| HMLE (Human Mammary Epithelial) | Engineered heterozygous R109X mutation | Edited cells showed reduced protein expression and increased sensitivity to DNA damaging agents, modeling a breast cancer risk allele. | aacrjournals.org |
| Human cell lines | Introduction of point mutations | Conferred resistance to the drug triptolide, validating ERCC3 as its direct target. | nih.govresearchgate.net |
| Mouse cells | Gene knockout (KO) | Commercially available plasmids designed to cause a double-strand break in a constitutive exon to disrupt gene expression. | scbt.com |
Complementation Studies in Mutant Cell Lines
Complementation analysis has been a cornerstone of ERCC3 research, fundamental to its initial discovery and ongoing functional characterization. The gene was originally cloned based on its ability to "complement" or correct the ultraviolet (UV) radiation sensitivity of a specific Chinese Hamster Ovary (CHO) mutant cell line, designated UV27-1, which belongs to rodent complementation group 3. eur.nl
Subsequent research demonstrated that the human ERCC3 gene could also specifically correct the nucleotide excision repair defect in cells from patients with the rare genetic disorder Xeroderma Pigmentosum complementation group B (XP-B). eur.nlembopress.org These experiments, involving the transfer of the ERCC3 gene into deficient cells and observing the restoration of normal UV resistance and DNA repair capacity, provided definitive proof that mutations in ERCC3 are the genetic basis for XP-B. embopress.org
More recently, complementation assays have been adapted to assess the functional impact of specific ERCC3 mutations identified in human populations. For instance, to test the R109X mutation linked to breast cancer risk, scientists overexpressed either the wild-type (WT) or the mutant version of ERCC3 in an ERCC3-deficient patient cell line (XPCS2BA). nih.gov While the WT gene restored the cells' ability to survive high doses of UV radiation or Illudin S, the R109X mutant provided only partial protection. At a dose of 4ng/ml of Illudin S, most of the WT-complemented cells survived, whereas the mutant cells failed to adequately repair the DNA damage, demonstrating the mutation's deleterious effect. nih.gov This approach allows for a direct functional comparison between wild-type and mutant alleles in a null-background.
Mouse Models of ERCC3 Deficiency
The development of mouse models with engineered mutations in the Ercc3 gene has been crucial for understanding its in vivo functions and the systemic consequences of its deficiency. These models have shown that ERCC3 is essential for life, as homozygous knockout of Ercc3 results in embryonic lethality, indicating its critical role during development. nih.govresearchgate.net
While heterozygous knockout mice for other NER genes like XPC have shown increased cancer incidence after UV exposure, similar studies for ERCC3 heterozygotes have been limited due to the rarity of identified mutations. nih.gov The existing mouse models, however, clearly establish the vital importance of ERCC3 in protecting against genotoxic stress and in preventing developmental defects and premature aging. nih.govplos.orgnih.gov
| Genotype | Key Phenotype(s) | Significance | Reference |
|---|---|---|---|
| Homozygous knockout (Ercc3-/-) | Embryonic lethal | Demonstrates that ERCC3 is essential for mammalian development. | nih.govresearchgate.net |
| Hypomorphic splice site mutation | Viable, but cells are hypersensitive to UV and oxidative stress. Reduced levels of TFIIH complex. | Models aspects of human repair disorders like XP and TTD; shows the effect of reduced but not absent function. | plos.org |
| Heterozygous knockout (Ercc3+/-) | Generally viable and without overt spontaneous phenotypes, but potential for increased cancer susceptibility is under investigation. | Used to study potential gene-dosage effects and cancer risk associated with carrying one null allele. | nih.gov |
Cell-Free Transcription and Repair Systems
Cell-free in vitro systems have been indispensable for dissecting the precise biochemical mechanisms of the this compound. These systems utilize purified proteins and DNA templates to reconstitute the complex processes of transcription and nucleotide excision repair outside of the cell.
Early studies used cell-free extracts from XP-B patient cells, which are deficient in NER. By adding purified TFIIH complex (containing XPB) to these extracts, researchers demonstrated a direct restoration of DNA repair activity, proving that XPB is a required component of the NER machinery and not merely a regulator of other repair genes. embopress.orgresearchgate.net These in vitro repair assays typically use a plasmid containing a specific, defined DNA lesion (e.g., a cisplatin (B142131) crosslink or a thymine (B56734) dimer). The repair activity is then measured by monitoring the excision of a short, damage-containing oligonucleotide, which is a hallmark of NER. nih.govpnas.org
These cell-free systems have also been crucial for characterizing the enzymatic activities of XPB. It was established that XPB functions as an ATP-dependent 3'-5' DNA helicase/translocase. uniprot.orguniprot.org In vitro assays demonstrated that the ATPase activity of XPB, but not necessarily processive helicase activity, is required to open the DNA around a lesion or a promoter. uniprot.org Furthermore, these systems have allowed for the study of regulatory mechanisms, such as the finding that phosphorylation of XPB at serine 751 by the kinase CK2 inhibits the 5'-incision step of NER, a level of detail that would be difficult to ascertain in whole cells.
Bioinformatic and Omics Approaches
Bioinformatic and large-scale "omics" approaches have become increasingly vital for understanding the function, regulation, and disease relevance of XPBC-ERCC-3. These computational methods analyze vast datasets to generate new hypotheses and glean insights that complement traditional laboratory research.
Sequence analysis has been a foundational bioinformatic tool. Comparison of the ERCC3 protein sequence across different species, from yeast to humans, revealed highly conserved domains, including the seven helicase motifs and putative DNA-binding regions. eur.nlnih.gov This high degree of conservation underscores the protein's fundamental and evolutionarily ancient role. Bioinformatic tools are also used to predict the functional consequences of genetic variants. For instance, the SWISS-MODEL server is used to generate 3D protein structures of mutants to visualize potential structural perturbations, while algorithms like Evolutionary Action (EA) analysis can score variants of unknown significance (VUS) for their predicted pathogenicity based on evolutionary conservation patterns. nih.govfrontiersin.org
On the omics level, data from large cancer databases like The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO) have been analyzed to study ERCC3's role in cancer. researchgate.net Such studies have correlated ERCC3 expression levels with clinical outcomes in various cancers, such as breast cancer and acute myeloid leukemia, and have identified associations with tumor characteristics like estrogen receptor status. nih.govresearchgate.net Furthermore, these datasets are used to construct complex regulatory networks, such as competing endogenous RNA (ceRNA) networks, to understand how non-coding RNAs might regulate ERCC3 expression in disease states. researchgate.net
Genomic and Transcriptomic Profiling (e.g., RNA-seq, ChIP-seq)
Understanding the expression, regulation, and genomic binding sites of XPBC-ERCC-3 is fundamental to elucidating its role in cellular processes. High-throughput sequencing techniques are central to this effort.
RNA-sequencing (RNA-seq) has been instrumental in profiling the expression of the ERCC3 gene across various tissues and disease states. By analyzing datasets from large-scale cancer genomics projects, such as The Cancer Genome Atlas (TCGA), researchers have correlated ERCC3 mRNA levels with clinical outcomes in several cancers, including pancreatic cancer and hepatocellular carcinoma. wikipedia.orgrcsb.org These studies have revealed that elevated ERCC3 expression is often associated with a poorer prognosis, highlighting its potential as a biomarker. rcsb.org
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method used to map the genome-wide binding sites of DNA-associated proteins. researchgate.net For XPBC-ERCC-3, ChIP-seq is typically performed using antibodies against the protein itself or other components of the TFIIH complex. cancerindex.org These studies have shown that TFIIH, and by extension XPBC-ERCC-3, is enriched near the transcription start sites of actively transcribed genes. nih.gov Furthermore, ChIP-seq analyses in human cells have revealed that a significant percentage of XPBC-ERCC-3 binding sites overlap with G-quadruplex (G4) motifs, suggesting a role in resolving these secondary DNA structures. nih.gov
Table 1: Genomic and Transcriptomic Approaches for XPBC-ERCC-3 Research
| Method | Application in XPBC-ERCC-3 Research | Key Findings |
|---|---|---|
| RNA-seq | Quantifies ERCC3 mRNA expression levels in different tissues and conditions. | Correlates ERCC3 expression with disease prognosis, particularly in cancers like pancreatic and liver cancer. wikipedia.orgrcsb.org |
| ChIP-seq | Identifies the genomic locations where the TFIIH complex (containing XPBC-ERCC-3) binds to DNA. | Shows enrichment at gene promoters and G-quadruplex motifs, linking it directly to transcription regulation and DNA structure resolution. nih.gov |
Proteomic Analysis of Protein Interactions
As a subunit of the 10-protein TFIIH complex, the function of XPBC-ERCC-3 is intrinsically linked to its interactions with other proteins. aacrjournals.org Proteomic techniques are essential for mapping this complex interaction network.
Co-immunoprecipitation (Co-IP) is a foundational technique used to identify protein-protein interactions in their native cellular context. frontiersin.org In this method, an antibody targeting XPBC-ERCC-3 is used to pull down the protein from a cell lysate, along with any stably associated partners. These interacting proteins are then identified, typically by mass spectrometry. Co-IP studies have been crucial in confirming the core components of the TFIIH complex, demonstrating direct or indirect interactions between XPBC-ERCC-3 and other subunits like XPD, p62, p44, and p34. csic.esbiorxiv.org
Mass Spectrometry (MS) coupled with affinity purification (AP-MS) provides a high-throughput and unbiased approach to discover novel protein interactors. yasara.org In these experiments, a tagged version of XPBC-ERCC-3 is expressed in cells, purified with its binding partners, and the entire complex is analyzed by MS to identify all constituent proteins. wikipedia.org This approach has not only defined the stable TFIIH complex but has also identified transient or regulatory interactors. For example, proteomic studies have revealed interactions between TFIIH and other key DNA repair proteins like XPG (ERCC5) and regulatory proteins such as the tumor suppressor p53 and hMMS19. biorxiv.orgensembl.orgresearchgate.net
Table 2: Experimentally Verified Protein Interactors of XPBC-ERCC-3
| Interacting Protein | Function/Complex | Method of Identification |
|---|---|---|
| XPD (ERCC2) | Core TFIIH subunit, helicase | Co-immunoprecipitation, AP-MS |
| p62 (GTF2H1) | Core TFIIH subunit | Co-immunoprecipitation |
| p53 | Tumor suppressor, transcription factor | Co-immunoprecipitation |
| XPG (ERCC5) | Nuclease in nucleotide excision repair | Co-immunoprecipitation |
| hMMS19 | NER and transcription-related protein | Co-immunoprecipitation |
| KAT2A | Histone acetyltransferase | Co-immunoprecipitation |
Predictive Modeling of Protein Function and Mutation Effects
Computational and predictive modeling approaches are increasingly used to understand the structure of XPBC-ERCC-3 and to predict the functional consequences of genetic variants, particularly those of uncertain significance (VUS). csic.es
In silico prediction tools are algorithms that assess the potential impact of an amino acid substitution on protein function. Commonly used tools include Sorting Intolerant From Tolerant (SIFT) and Polymorphism Phenotyping v2 (PolyPhen-2). researchgate.netnih.govmedcraveonline.com These programs use sequence conservation, structural information, and physicochemical properties of amino acids to generate a score predicting whether a variant is likely to be "deleterious" or "benign". researchgate.netmedcraveonline.com These tools have been applied to analyze numerous ERCC3 missense variants to prioritize those most likely to be pathogenic for further functional studies. csic.esnih.gov
Homology modeling is used to generate a three-dimensional (3D) structure of a protein when an experimental structure is unavailable. researchgate.netresearchgate.net This method relies on the known structure of a related homologous protein as a template. While a crystal structure for the C-terminal half of human XPBC-ERCC-3 exists, homology modeling can be used to model the full-length protein or to understand its conformation within the larger TFIIH complex. rcsb.org These structural models are invaluable for visualizing the location of specific mutations and hypothesizing their effect on protein folding, stability, or interaction interfaces. frontiersin.org
Molecular dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. For XPBC-ERCC-3, MD simulations can be used to assess how a specific mutation might alter the protein's structural stability, flexibility, or its interaction with other proteins or DNA. csic.es For instance, simulations comparing wild-type and mutant ERCC3 proteins can reveal changes in root mean square deviation (RMSD), a measure of structural stability, helping to predict the functional impact of the mutation. Studies have used these models to assess the impact of variants like S704L, providing insights that complement experimental functional assays. csic.es
Table 3: Predictive Modeling Approaches for XPBC-ERCC-3
| Modeling Approach | Description | Application to XPBC-ERCC-3 |
|---|---|---|
| In Silico Pathogenicity Prediction | Algorithms (e.g., SIFT, PolyPhen-2) that predict the functional impact of amino acid substitutions based on sequence and structural features. | Used to classify uncharacterized ERCC3 missense variants as likely pathogenic or benign, guiding further research. csic.esnih.gov |
| Homology Modeling | Computational generation of a 3D protein model based on the known structure of a homologous protein. | Creates 3D models of XPBC-ERCC-3 to visualize mutation locations and infer impacts on protein structure and interactions. rcsb.orgfrontiersin.org |
| Molecular Dynamics (MD) Simulation | Computer simulation of the physical movements of atoms and molecules to analyze protein dynamics and stability. | Assesses changes in protein stability and compactness caused by specific mutations (e.g., S704L), predicting their functional consequences. csic.es |
Future Research Directions in Xpbc Ercc 3 Protein Biology
Elucidation of Atomic-Resolution Dynamics within TFIIH During DNA Transactions
A significant frontier in the study of XPBC-ERCC-3 is understanding its dynamic movements at the atomic level as it engages with DNA. While cryo-electron microscopy (cryo-EM) has successfully provided near-atomic resolution maps of the static TFIIH complex, capturing the fleeting intermediate states during DNA unwinding remains a major goal. labmanager.comosti.gov
Future research will likely leverage time-resolved cryo-EM and other sophisticated imaging technologies to create "molecular movies." These studies aim to visualize the precise conformational changes XPBC-ERCC-3 undergoes as its ATPase activity powers the translocation along DNA. This will be instrumental in deciphering how it coordinates with other subunits, particularly the XPD helicase, during the distinct processes of transcription and DNA repair. osti.govnih.gov Understanding these dynamics is key to explaining how mutations can lead to severe disorders like xeroderma pigmentosum and Cockayne syndrome. labmanager.comresearchgate.net
Comprehensive Mapping of XPBC-ERCC-3 Protein Interactome
To fully grasp the functional scope of XPBC-ERCC-3, a complete map of its protein-protein interactions is necessary. While its core binding partners within the ten-subunit TFIIH complex are well-established, its dynamic interactions with proteins outside of this core complex are less understood. researchgate.netgenecards.org
Advanced proteomic techniques are central to this effort. Methods like proximity-dependent biotinylation (BioID) and co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) are expected to uncover novel and transient interactors. Identifying these partners could reveal previously unknown functions for XPBC-ERCC-3, extending its role beyond the canonical transcription and NER pathways. genecards.orgnih.gov For instance, exploring connections to key DNA damage signaling proteins or chromatin remodelers could provide a more integrated view of its function within the cell. senescence.info
| Protein Category | Potential Interacting Proteins | Rationale for Investigation |
|---|---|---|
| DNA Damage Response | ATM, ATR, PARP1 | To investigate direct signaling between TFIIH and key regulators of the DNA damage response. |
| Chromatin Remodeling | SWI/SNF complex, ISWI | To understand how TFIIH navigates and functions within the complex chromatin environment during gene expression and repair. |
| Transcription Elongation | FACT complex, SPT6 | To explore potential roles for XPBC-ERCC-3 beyond transcription initiation, in processes like promoter escape and elongation. |
| Ubiquitin-Proteasome System | Ubiquitin ligases (e.g., CUL4-DDB), Deubiquitinases | To uncover mechanisms that regulate the stability and turnover of XPBC-ERCC-3 and the TFIIH complex. |
Understanding Allosteric Regulation and Conformational Changes
Allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another, is crucial for controlling XPBC-ERCC-3's function. fiveable.mebyjus.comlibretexts.org The binding of ATP, DNA, or other protein subunits can induce conformational changes that modulate its helicase activity. fiveable.menih.govnumberanalytics.com
Future work will need to integrate structural biology with biochemical and biophysical assays to map these allosteric networks. A key area of investigation is how interaction with other TFIIH subunits, such as p52, stimulates the ATPase activity of XPBC-ERCC-3, which is critical for NER. researchgate.net By dissecting these regulatory mechanisms, it may become possible to develop small molecules that can specifically target and modulate XPBC-ERCC-3 function, offering potential therapeutic avenues.
Dissecting Mechanisms of Cross-Talk Between Transcription and DNA Repair Pathways
XPBC-ERCC-3 is a linchpin in transcription-coupled repair (TCR), a specialized pathway that rapidly removes DNA lesions from actively transcribed genes. nih.govmdpi.comgenome.jp A central question is how the cellular machinery switches from transcription to repair when RNA polymerase II stalls at a site of DNA damage. mdpi.com
Future research will focus on the intricate signaling cascade that follows a stalled polymerase. This includes understanding how the stalled complex is recognized and how this signal is relayed to TFIIH to initiate repair. nih.govmdpi.com This process involves a coordinated effort between XPBC-ERCC-3 and other TCR-specific factors like CSA and CSB. nih.govmdpi.com Elucidating this cross-talk is fundamental to understanding how cells protect their most active and vital genetic information from damage. genome.jp
Exploration of this compound's Role in Broader Genomic Stability Contexts
Emerging evidence suggests that the role of XPBC-ERCC-3 may extend beyond its well-defined functions in NER and transcription. Its involvement in other DNA maintenance pathways is a growing area of interest. For example, some studies point to a potential role for the broader family of NER proteins, including those interacting with XPBC-ERCC-3, in the repair of interstrand crosslinks and in maintaining telomere integrity. biologists.com
Table 2: Compound and Protein Names Mentioned in this Article
| Name |
| This compound |
| TFIIH |
| XPB |
| ERCC3 |
| XPD |
| p52 |
| CSA |
| CSB |
| ATM |
| ATR |
| PARP1 |
| SWI/SNF complex |
| ISWI |
| FACT complex |
| SPT6 |
| CUL4-DDB |
Q & A
Q. What are the primary functional roles of the XPBC-ERCC-3 protein in DNA repair and transcription?
The this compound functions as a helicase within the TFIIH complex, participating in nucleotide excision repair (NER) and basal transcription. It corrects DNA repair defects in xeroderma pigmentosum group B (XP-B) cells and UV-sensitive rodent mutants by unwinding DNA at damage sites. Its dual role links transcription-coupled repair (TCR) to global genome repair (GGR) pathways .
Q. What is the genomic structure of the XPBC-ERCC-3 gene, and how is its promoter organized?
The gene spans ~45 kb with 14 exons and lacks classical promoter elements (e.g., TATA and CAAT boxes). Instead, it features a GC-rich promoter with three Sp1-binding sites, a bidirectional promoter region, and conserved regulatory elements such as a polypyrimidine tract. Transcription initiates from heterogeneous sites, with a major startpoint at position -54 relative to the ATG codon .
Q. How is XPBC-ERCC-3 expressed across tissues and developmental stages?
In mice, XPBC-ERCC-3 is constitutively expressed at low levels in most tissues but shows elevated expression in testis. Human studies indicate ubiquitous expression, consistent with its housekeeping role in transcription and repair .
Advanced Research Questions
Q. What experimental approaches can identify critical regulatory elements in the XPBC-ERCC-3 promoter?
- Methodology : Use transient transfection assays with promoter-CAT chimeric plasmids to map functional regions (e.g., the minimal 127-bp fragment spanning -129 to -3).
- Key steps : Introduce mutations in putative Sp1-binding sites and measure promoter activity via CAT assays. Validate Sp1 interactions using electrophoretic mobility shift assays (EMSAs) with nuclear extracts .
- Critical finding : The proximal Sp1-binding site (-54 region) is essential for basal promoter activity .
Q. How can conflicting data on XPBC-ERCC-3’s roles in transcription and repair be resolved?
- Approach : Compare phenotypes of XP-B patient cells (defective in TCR) and CHO mutant 27-1 cells (defective in GGR) using complementation assays.
- Analysis : Perform helicase activity assays and chromatin immunoprecipitation (ChIP) to distinguish transcriptional vs. repair-specific interactions.
- Considerations : Assess conserved functional domains (e.g., helicase motifs) between human and mouse homologs, which share 96% amino acid identity .
Q. What strategies are recommended for predicting XPBC-ERCC-3’s tertiary structure and interaction partners?
- Tools : Use homology modeling based on conserved helicase domains (e.g., PDB entries for related helicases) and databases like RefSeq for sequence alignment .
- Experimental validation : Crosslink-mass spectrometry (XL-MS) or cryo-EM to map interactions within the TFIIH complex.
- Data integration : Leverage platforms like UbiBrowser to predict ubiquitination sites or E3 ligase interactions .
Q. How can researchers investigate mRNA stability mechanisms of XPBC-ERCC-3?
- Protocol : Treat cells with actinomycin D to inhibit transcription and measure mRNA decay via qRT-PCR.
- Findings : The 3’-untranslated region contains AU-rich elements, yet XPBC-ERCC-3 mRNA exhibits a long half-life (>3 hours), suggesting post-transcriptional stabilization mechanisms .
Q. What methods validate the functional conservation of XPBC-ERCC-3 between species?
- Approach : Generate knockout mice using CRISPR/Cas9 and compare repair phenotypes (e.g., UV sensitivity) to human XP-B models.
- Key metrics : Assess rescue of repair capacity by human XPBC-ERCC-3 transgenes in mouse embryonic stem cells .
Methodological Considerations
Q. How should researchers design experiments to study XPBC-ERCC-3’s helicase activity?
- Assays : Use plasmid supercoiling assays or synthetic DNA substrates with site-specific lesions (e.g., cyclobutane pyrimidine dimers).
- Controls : Include ATPase-deficient mutants (e.g., K346R substitution) to confirm helicase dependence on ATP hydrolysis.
Q. What bioinformatics tools are recommended for analyzing XPBC-ERCC-3 sequence variants?
- Resources : Query RefSeq (accession NP_000113.1) for canonical sequences and use tools like PolyPhen-2 or SIFT to predict variant pathogenicity .
- Validation : Correlate in silico predictions with functional assays (e.g., repair proficiency in complemented cell lines).
Data Analysis and Reporting
Q. How should contradictory results in XPBC-ERCC-3 expression studies be addressed?
Q. What guidelines ensure reproducibility in promoter activity studies?
- Best practices : Use dual-luciferase reporter systems (e.g., Firefly/Renilla) to control for transfection efficiency.
- Documentation : Adhere to MIAME standards for reporting microarray or qPCR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
